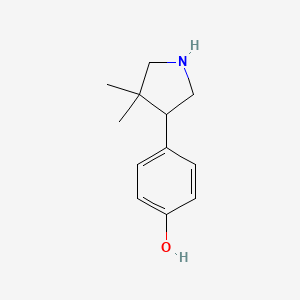
2-Cycloheptylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cycloheptylbutanoic acid is an organic compound belonging to the class of carboxylic acids It features a cycloheptyl group attached to the second carbon of a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cycloheptylbutanoic acid can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of cycloheptylmagnesium bromide with ethyl 2-bromobutanoate, followed by hydrolysis to yield this compound.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of cycloheptane with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cycloheptylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products:
Oxidation: Cycloheptylbutanone or cycloheptylbutanal.
Reduction: Cycloheptylbutanol or cycloheptylbutane.
Substitution: Cycloheptylbutanoate esters or cycloheptylbutanamides.
Wissenschaftliche Forschungsanwendungen
2-Cycloheptylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cycloheptylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways: The compound can modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
- 2-Cyclohexylbutanoic acid
- 2-Cyclopentylbutanoic acid
- 2-Cyclooctylbutanoic acid
Comparison: 2-Cycloheptylbutanoic acid is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) or five-membered (cyclopentyl) counterparts
Eigenschaften
Molekularformel |
C11H20O2 |
|---|---|
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-cycloheptylbutanoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-10(11(12)13)9-7-5-3-4-6-8-9/h9-10H,2-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
MOASVPXRPKLDQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CCCCCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)

![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)









